molecular formula C10H11F2N B14876852 (2,2-Difluoro-3-phenylcyclopropyl)methanamine

(2,2-Difluoro-3-phenylcyclopropyl)methanamine

Cat. No.: B14876852
M. Wt: 183.20 g/mol
InChI Key: YCXOVPSNSFZFHT-UHFFFAOYSA-N
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Description

(2,2-Difluoro-3-phenylcyclopropyl)methanamine is a chemical compound with the molecular formula C10H11F2N It is a derivative of cyclopropane, featuring a phenyl group and two fluorine atoms attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoro-3-phenylcyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. One common method involves the reaction of phenylcyclopropane with difluorocarbene, generated in situ from a difluoromethylene precursor. The resulting difluorocyclopropane is then subjected to amination reactions to introduce the methanamine group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The choice of solvents and reaction conditions is critical to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: (2,2-Difluoro-3-phenylcyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopropyl ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

(2,2-Difluoro-3-phenylcyclopropyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Difluoro-3-phenylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The cyclopropyl ring provides rigidity to the molecule, which can influence its overall conformation and reactivity .

Comparison with Similar Compounds

  • (2,2-Difluoro-1-phenylcyclopropyl)methanamine
  • (2,2-Difluoro-3-phenylcyclopropyl)methanol
  • (2,2-Difluoro-3-phenylcyclopropyl)amine

Comparison: Compared to other similar compounds, (2,2-Difluoro-3-phenylcyclopropyl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural difference can significantly impact its chemical reactivity and biological activity. For instance, the methanamine group can participate in hydrogen bonding and other interactions that are not possible with the corresponding alcohol or simple amine derivatives .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

(2,2-difluoro-3-phenylcyclopropyl)methanamine

InChI

InChI=1S/C10H11F2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H,6,13H2

InChI Key

YCXOVPSNSFZFHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(F)F)CN

Origin of Product

United States

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